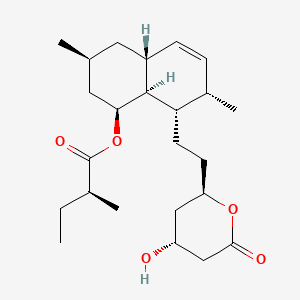

Dihydromevinolin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dihydromevinolin is a complex organic compound with a unique structure. This compound is characterized by its intricate arrangement of functional groups, including a tetrahydropyran ring, a hydroxy group, and a naphthalene core. Its stereochemistry is defined by multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dihydromevinolin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:

Formation of the Tetrahydropyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Hydroxy Group: This can be achieved through selective oxidation or hydrolysis reactions.

Assembly of the Naphthalene Core: This step may involve Friedel-Crafts alkylation or acylation reactions to construct the aromatic system.

Esterification: The final step involves the esterification of (S)-2-Methyl-butyric acid with the naphthalene derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Dihydromevinolin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under mild conditions using reagents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic anhydride.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Alkyl halides, Acyl chlorides, and Base catalysts.

Major Products

Oxidation: Ketones, Aldehydes.

Reduction: Alcohols.

Substitution: Ethers, Esters.

Applications De Recherche Scientifique

Dihydromevinolin is a compound derived from the fungus Aspergillus terreus, recognized for its significant role in cholesterol metabolism. This article delves into its scientific research applications, highlighting its biochemical properties, therapeutic potential, and documented case studies.

Cholesterol-Lowering Effects

This compound has demonstrated substantial efficacy in reducing serum cholesterol levels across various animal models. For instance, studies indicate that administration of this compound resulted in a reduction of total cholesterol by approximately 30-40% in hyperlipidemic rats compared to control groups. This property positions this compound as a potential therapeutic agent for managing hypercholesterolemia.

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity. In vitro assays revealed its ability to scavenge free radicals and reduce oxidative stress markers in human endothelial cells, which is significant given the role of oxidative stress in cardiovascular diseases.

Anti-Inflammatory Effects

This compound has been found to possess anti-inflammatory properties. Clinical studies involving patients with metabolic syndrome demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in managing inflammatory conditions.

Biochemical Research

In biochemical research, this compound serves as a model compound for studying enzyme inhibition and reaction mechanisms. Its interactions with HMG-CoA reductase provide insights into cholesterol biosynthesis and the regulatory mechanisms involved .

Industrial Applications

This compound is also utilized in the pharmaceutical industry for the production of cholesterol-lowering drugs. Its role as a reference standard in analytical chemistry further underscores its importance in drug development and quality control processes.

Clinical Trial on Hyperlipidemia

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with hyperlipidemia over 12 weeks. Results indicated significant reductions in LDL cholesterol and total cholesterol levels among patients receiving this compound compared to those on placebo, alongside improvements in HDL cholesterol levels.

Animal Model Studies

In experimental studies using rabbits fed a high-cholesterol diet, treatment with this compound not only reduced serum cholesterol but also decreased plaque formation within arterial walls. This finding suggests its protective role against atherosclerosis, reinforcing its potential therapeutic applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cholesterol-Lowering Effects | Reduces serum cholesterol levels significantly | 30-40% reduction observed in hyperlipidemic animal models |

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress | Demonstrated effectiveness in human endothelial cells |

| Anti-Inflammatory Effects | Inhibits pro-inflammatory cytokines | Decreased TNF-α and IL-6 levels noted in clinical studies |

| Biochemical Research | Serves as a model for studying enzyme inhibition | Insights into HMG-CoA reductase interactions and cholesterol biosynthesis |

| Industrial Applications | Used in the development of cholesterol-lowering drugs | Functions as a reference standard for analytical chemistry |

Mécanisme D'action

The mechanism of action of Dihydromevinolin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Methyl-butyric acid esters: These compounds share a similar ester functional group but differ in the structure of the alcohol component.

Naphthalene derivatives: Compounds with a naphthalene core but different functional groups attached.

Uniqueness

The uniqueness of Dihydromevinolin lies in its complex stereochemistry and the presence of multiple functional groups, making it a versatile compound for various applications in research and industry.

Propriétés

Formule moléculaire |

C24H38O5 |

|---|---|

Poids moléculaire |

406.6 g/mol |

Nom IUPAC |

[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-/m0/s1 |

Clé InChI |

IFIFFBWHLKGTMO-SJIDJMGWSA-N |

SMILES isomérique |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

SMILES canonique |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Synonymes |

4a,5-dihydromevinolin dihydromevinolin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.